molecular formula C5H7NO2 B15308085 4-Aminopent-2-ynoic acid

4-Aminopent-2-ynoic acid

Cat. No.: B15308085
M. Wt: 113.11 g/mol
InChI Key: HWWDZOTZBIUNGW-UHFFFAOYSA-N
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Description

4-Aminopent-2-ynoic acid is a naturally occurring compound found in the seeds of Gossypium herbaceum. The compound has a molecular formula of C5H7NO2 and a molecular weight of 113.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing optically pure (S)-2-amino-5-arylpent-4-ynoic acids involves Sonogashira cross-coupling reactions. In this method, (S)-2-Aminopent-4-ynoic acid-Ni-(S)-BPB is prepared and then functionalized via Sonogashira cross-coupling reactions to give (S)-2-amino-5-arylpent-4-ynoic acid-Ni-(S)-BPB. The reaction conditions for the cross-coupling reaction are optimized, and twelve derivatives are synthesized .

Industrial Production Methods

The industrial production methods for 4-Aminopent-2-ynoic acid are not well-documented in the literature. the compound can be synthesized using standard organic synthesis techniques involving alkyne and amine functional groups.

Chemical Reactions Analysis

Types of Reactions

4-Aminopent-2-ynoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Alkenes or alkanes.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-Aminopent-2-ynoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and click chemistry reactions.

    Biology: Studied for its potential as an inhibitor of aldose reductase, an enzyme involved in diabetic complications.

    Medicine: Investigated for its potential therapeutic applications in treating diseases related to aldose reductase activity.

    Industry: Utilized in the synthesis of folate-conjugates and corresponding metal-chelate complexes.

Mechanism of Action

The mechanism of action of 4-Aminopent-2-ynoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to selectively inhibit aldose reductase (ALR2) over ALR1. Molecular docking studies have identified the putative binding mode of the compound in these enzymes . The alkyne group in the compound allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions, making it a valuable reagent in click chemistry .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Aminopent-4-ynoic acid: A synthetic amino acid used in the synthesis of folate-conjugates and metal-chelate complexes.

    2-Aminopent-4-ynoic acid: Another variant with similar chemical properties and applications.

Uniqueness

4-Aminopent-2-ynoic acid is unique due to its ability to selectively inhibit aldose reductase and its utility in click chemistry reactions. Its alkyne group allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions, which are widely used in bioconjugation and material science .

Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

4-aminopent-2-ynoic acid

InChI

InChI=1S/C5H7NO2/c1-4(6)2-3-5(7)8/h4H,6H2,1H3,(H,7,8)

InChI Key

HWWDZOTZBIUNGW-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC(=O)O)N

Origin of Product

United States

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